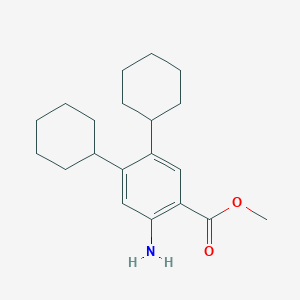

![molecular formula C17H16N4O2S B2571953 2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2202460-82-8](/img/structure/B2571953.png)

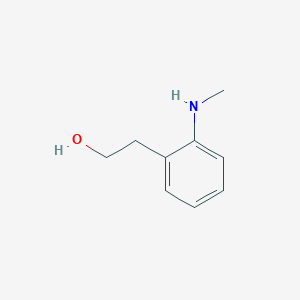

2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This reaction provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Scientific Research Applications

Synthesis and Antimicrobial Activities

A range of compounds, including those with structural similarities to 2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, have been synthesized for their potential pharmacological applications. These compounds have been evaluated for their antimicrobial activities against various bacterial and fungal strains. For instance, a study discussed the synthesis of nitrogen and sulfur-containing heterocyclic compounds and their pharmacological evaluation, including their antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans (Mistry & Desai, 2006).

Antimicrobial Properties of Novel Derivatives

Novel 1,4-benzothiazine derivatives have been created and tested for their antibacterial activities, revealing significant activity against Gram-positive bacteria, which compares favorably with standard drugs such as ampicillin trihydrate. This synthesis approach, utilizing ultrasound in lesser time for higher yields, underscores the potential of such compounds in developing new antimicrobial agents (Dabholkar & Gavande, 2016).

Pharmacological Screening for Antibacterial Activity

Further research into benzimidazole derivatives, including azetidin-2-ones, indicates a broad spectrum of pharmacological activities. These compounds have been synthesized and screened for their antibacterial activity, showing promise in the development of new antimicrobial agents (Ansari & Lal, 2009).

Anti-inflammatory and Ulcerogenic Activities

Azetidinones have also been synthesized and evaluated for their anti-inflammatory activity, comparing their efficacy and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs). This research offers insights into the therapeutic potential of such compounds for treating inflammation while minimizing the risk of ulcers (Kalsi et al., 1990).

Synthesis and Evaluation for Antimicrobial Properties

A series of thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized from benzothiazole class derivatives and investigated for their antimicrobial properties. This work demonstrates the efficacy of these compounds against a range of pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Gilani et al., 2016).

properties

IUPAC Name |

2-[[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-2-5-16(22)21(19-11)9-12-7-20(8-12)17(23)13-3-4-14-15(6-13)24-10-18-14/h2-6,10,12H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMPAOUAKGJXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

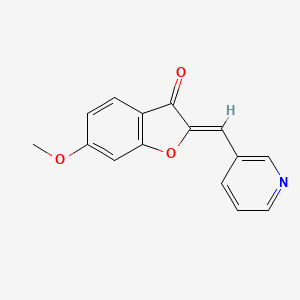

![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

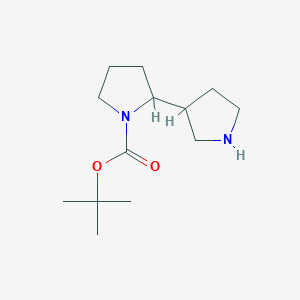

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)

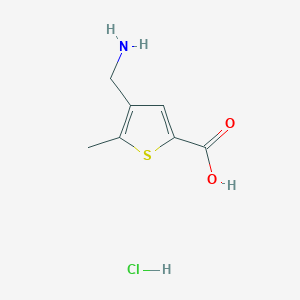

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)

![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)